molecular formula C10H9BrClFO B14056944 1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one

1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one

Cat. No.: B14056944
M. Wt: 279.53 g/mol
InChI Key: UAODMCKVGPECQU-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes bromine, fluorine, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one typically involves multiple steps. One common method involves the bromination of a precursor compound, followed by fluorination and chlorination under controlled conditions. The reaction conditions often include the use of solvents like carbon tetrachloride and reagents such as bromine and fluorine sources .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropane
  • 1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropanol
  • 1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropanoic acid

Uniqueness

1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one is unique due to its specific combination of bromine, fluorine, and chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses .

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-fluorophenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9BrClFO/c1-6(12)10(14)8-4-7(5-11)2-3-9(8)13/h2-4,6H,5H2,1H3

InChI Key

UAODMCKVGPECQU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)CBr)F)Cl

Origin of Product

United States

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